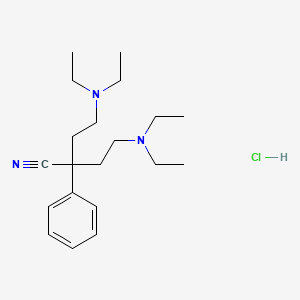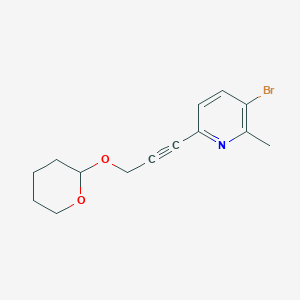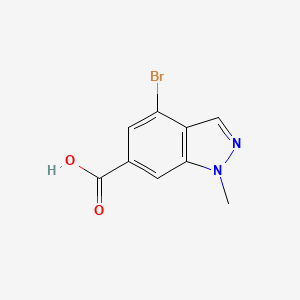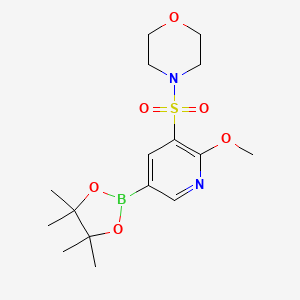
4-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-ylsulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-ylsulfonyl)morpholine is an organic compound that features borate and sulfonamide groups. This compound is notable for its high stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various applications in pharmacy and biology .
Preparation Methods
The synthesis of 4-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-ylsulfonyl)morpholine typically involves nucleophilic and amidation reactions. The synthetic route often includes the reaction of 2-methoxy-5-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate. This intermediate is then reacted with morpholine and a sulfonyl chloride to yield the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Scientific Research Applications
4-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-ylsulfonyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions.
Biology: The compound is utilized in the development of enzyme inhibitors and specific ligand drugs.
Industry: The compound is employed in the synthesis of novel copolymers with unique optical and electrochemical properties
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-ylsulfonyl)morpholine involves its interaction with molecular targets through its borate and sulfonamide groups. The negative charges around the oxygen atoms in the sulfonamide group make it a potential site for nucleophilic attack. This interaction can inhibit enzyme activity or alter molecular pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 4-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-ylsulfonyl)morpholine include:
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane These compounds share similar boronic ester groups but differ in their additional functional groups, which can influence their reactivity and applications. The uniqueness of this compound lies in its combination of borate and sulfonamide groups, providing a distinct set of chemical properties and potential applications .
Properties
Molecular Formula |
C16H25BN2O6S |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
4-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfonylmorpholine |
InChI |
InChI=1S/C16H25BN2O6S/c1-15(2)16(3,4)25-17(24-15)12-10-13(14(22-5)18-11-12)26(20,21)19-6-8-23-9-7-19/h10-11H,6-9H2,1-5H3 |
InChI Key |
DFLWILPQBOMBFU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]-](/img/structure/B13988650.png)
![[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid](/img/structure/B13988653.png)
![2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one](/img/structure/B13988654.png)
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988655.png)
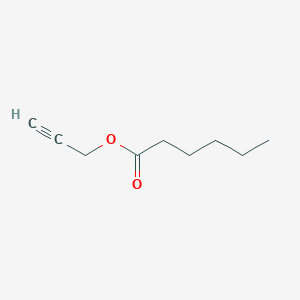
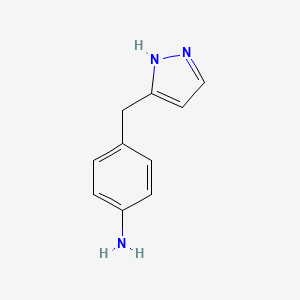


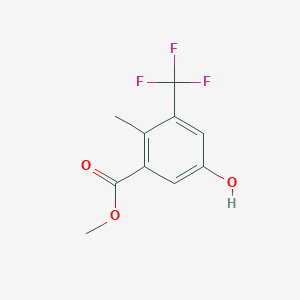
![(5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B13988691.png)
